molecular formula C17H33ClO2 B12983233 17-Chloroheptadecanoic acid

17-Chloroheptadecanoic acid

Cat. No.: B12983233
M. Wt: 304.9 g/mol
InChI Key: SUMDPHDQRWPJGE-UHFFFAOYSA-N
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Description

17-Chloroheptadecanoic acid is a chlorinated fatty acid with the molecular formula C17H33ClO2 It is a derivative of heptadecanoic acid, where a chlorine atom is substituted at the 17th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Chloroheptadecanoic acid typically involves the chlorination of heptadecanoic acid. One common method is the free radical chlorination, where heptadecanoic acid is treated with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 17-Chloroheptadecanoic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form heptadecanoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of heptadecanoic acid.

    Substitution: Formation of various substituted heptadecanoic acids.

Scientific Research Applications

17-Chloroheptadecanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its effects on cellular processes and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 17-Chloroheptadecanoic acid involves its interaction with cellular membranes and enzymes. The chlorine atom can influence the compound’s reactivity and interaction with biological molecules. It may target specific enzymes or receptors, altering their activity and affecting cellular functions.

Comparison with Similar Compounds

    Heptadecanoic Acid: The non-chlorinated parent compound.

    Chlorinated Fatty Acids: Other chlorinated derivatives of fatty acids, such as 16-chlorohexadecanoic acid.

Uniqueness: 17-Chloroheptadecanoic acid is unique due to the specific position of the chlorine atom, which can significantly alter its chemical and biological properties compared to other chlorinated fatty acids. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

Molecular Formula

C17H33ClO2

Molecular Weight

304.9 g/mol

IUPAC Name

17-chloroheptadecanoic acid

InChI

InChI=1S/C17H33ClO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20)

InChI Key

SUMDPHDQRWPJGE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCl)CCCCCCCC(=O)O

Origin of Product

United States

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